3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
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Overview
Description
3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that features a fused imidazo[4,5-b]pyridine core with a furan-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the condensation of furan-2-carbaldehyde with 2-aminopyridine derivatives under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to cyclization to form the imidazo[4,5-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imidazo[4,5-b]pyridine core can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic conditions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydroimidazo[4,5-b]pyridines, and various substituted imidazo[4,5-b]pyridines .
Scientific Research Applications
3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential in treating neurological disorders and as an anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It modulates the activity of kinases and other signaling molecules, leading to reduced inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Shares a similar furan and pyridine structure but differs in its amide linkage.
3-(Furan-2-ylmethylidene)furan-2(3H)-one: Contains a similar furan moiety but has a different core structure.
4-Allyl-2-(morpholin-4-ylmethyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Features a pyridine ring but with a triazole core.
Uniqueness
3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is unique due to its fused imidazo[4,5-b]pyridine core, which imparts distinct electronic and steric properties, making it a versatile scaffold for drug development and materials science .
Properties
Molecular Formula |
C11H9N3O2 |
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Molecular Weight |
215.21 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C11H9N3O2/c15-11-13-9-4-1-5-12-10(9)14(11)7-8-3-2-6-16-8/h1-6H,7H2,(H,13,15) |
InChI Key |
SVMZXZIVPDIBMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)N2)CC3=CC=CO3 |
Origin of Product |
United States |
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